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Cat. No.: B1141324
. J

Executive Summary

8-Epitacrolimus (also known as Tacrolimus Impurity D in EP/USP monographs) is a critical
stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Structurally, it differs from the
parent molecule only by the configuration at the C8 position. This epimer is primarily formed
under basic conditions or during specific stress pathways (thermal/radical) and represents a
significant critical quality attribute (CQA) in pharmaceutical development.[1]

Distinguishing 8-Epitacrolimus from Tacrolimus and other isomers (e.g., 19-Epitacrolimus)
requires a multi-dimensional spectroscopic approach.[1] Mass spectrometry alone is insufficient
due to isobaric identity; thus, Nuclear Magnetic Resonance (NMR) combined with high-
resolution chromatographic separation remains the gold standard for structural ratification.[1]

Part 1: Molecular Identity & Formation Mechanism
Structural Context

Tacrolimus is a 23-membered macrocyclic lactone.[1] The C8 position is adjacent to the C9
ketone and the hemiketal system, making it chemically labile.

e Parent: Tacrolimus (

, MW 804.02 Da).[1][2]
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o Target: 8-Epitacrolimus (C8-epimer).[1]

» Key Difference: Inversion of stereochemistry at Carbon-8.

Mechanism of Formation

The formation of 8-Epitacrolimus is typically driven by keto-enol tautomerization at the C9
ketone, allowing the C8 proton to be abstracted and re-protonated from the opposite face. This
process is catalyzed by:

» Basic Conditions: Exposure to weak bases (e.g., during isolation or formulation).[1]
» Radical Stress: lodine/toluene reflux conditions can induce epimerization.

o Lewis Acids: Mild acidic conditions can also facilitate the transition, often accompanied by
dehydration products (e.g.,

-derivatives).[1]

Workflow Diagram

The following diagram outlines the isolation and characterization logic, moving from crude
degradation mixtures to a certified reference standard.
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Figure 1: Isolation and structural elucidation workflow for 8-Epitacrolimus.
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Part 2: Spectroscopic Characterization Strategies
Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out non-isobaric impurities (e.g., dehydration
products like Anhydro-tacrolimus).

 Instrumentation: LC-MS/MS (ESI+).
» Molecular lon:

at
or
at
1]

 Differentiation Strategy:
o Since Tacrolimus and 8-Epitacrolimus are isomers, their exact mass is identical.[1]

o Fragmentation (MS/MS): While fragmentation patterns are similar, subtle differences in the
intensity ratios of daughter ions (arising from the macrocycle ring opening) can be
observed. However, Chromatographic Retention Time (

) is the primary MS-coupled differentiator.[1]

o Exclusion: Ensure the mass does not correspond to

-8-epitacrolimus (MW 786), a common co-occurring degradation product.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of stereochemical inversion at C8.

This is the most critical analytical step. Tacrolimus exists as a mixture of rotamers (cis/trans
amide bond), which complicates the spectra. 8-Epitacrolimus exhibits similar rotameric
behavior.[1]
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A. 1H NMR (Proton)

The proton at C8 is the diagnostic handle.

o Chemical Shift: In Tacrolimus, the C8-H signal typically appears in the methine region. Upon
epimerization, the electronic environment of C8 changes due to the proximity of the C9
carbonyl and the altered ring conformation.

e Coupling Constants (

): The most definitive proof comes from the

coupling constants.[1] The inversion at C8 alters the dihedral angles with adjacent protons
(C7-H2).[1]

o Tacrolimus:[1][2][3][4][51[6][71[8][9][10][11][12] C8-H exhibits specific
values reflecting its equatorial/axial orientation.[1]
o 8-Epitacrolimus:[1][2][4][7][12][13] The

values change significantly, often reflecting a change from axial-axial couplings to axial-
equatorial or vice versa, depending on the preferred conformer of the macrocycle.[1]

B. 13C NMR (Carbon)[1][12][14]

o C8 Signal: Expect a shift of 1-3 ppm relative to Tacrolimus.

e C9 Carbonyl: The ketone carbon at C9 is highly sensitive to the orientation of the adjacent
C8 substituent.

e C10 Hemiketal: Long-range conformational effects often perturb the chemical shift of the C10
hemiketal carbon.

C. 2D NMR (NOESY/ROESY)

To prove the "Epi" structure without a crystal structure, NOE (Nuclear Overhauser Effect)
correlations are required.[1]

o Experiment: NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
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e Logic: Identify protons that are spatially close in the 8-epi configuration but distant in
Tacrolimus.

o Look for correlations between C8-H and protons across the ring or on the C6/C7 segment
that would only be possible if C8 is inverted.

o Absence of key NOEs present in Tacrolimus (e.g., specific C8-H to C10-OH interactions)
serves as negative confirmation.[1]

Vibrational Spectroscopy (IR)

While less specific for stereocisomers, FTIR can detect changes in hydrogen bonding networks.

[1]

o O-H Stretching: The inversion at C8 may alter the intramolecular H-bonding network
involving the C10-OH and C9=0, leading to subtle shifts in the hydroxyl (

) and carbonyl (

) regions.[1]

Part 3: Comparative Data Summary

The following table summarizes the expected analytical distinctions between the parent drug
and the 8-epimer.
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8-Epitacrolimus (Impurity

Feature Tacrolimus (Parent) D)
CAS Number 104987-11-3 129212-35-7
Molecular Formula

] Tacrolimus 8-epimer / Impurity
Monograph Name Tacrolimus b
Stereochemistry configuration configuration (inverted)

Distinct (Method Dependent,

HPLC RRT (approx) 1.00 often elutes earlier or later

depending on phase)

Formation Trigger

Biosynthesis

Base catalysis, Radical stress,

Lewis Acid

Key NMR Feature

Standard C8-H coupling

Altered

at C8; Shifted C9 Carbonyl

Part 4: Experimental Protocol (Isolation &

Validation)

Step 1: Generation of 8-Epitacrolimus (Enrichment)[1]

e Reagent: Dissolve Tacrolimus in toluene/acetonitrile.

o Catalyst: Add a weak base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) or subject to reflux.

[1]

e Monitoring: Monitor by HPLC until the Impurity D peak reaches ~10-20%.

Step 2: Preparative Isolation

e Column: C18 Preparative Column (e.g.,
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)-[1]

» Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate).[1]

» Gradient: Isocratic or shallow gradient to maximize resolution between the close-eluting
isomers.[1]

e Detection: UV at 210 nm (amide/carbonyl absorption).[1]

Step 3: Structural Confirmation[12]

» Lyophilize the collected fraction.
» Dissolve in

or

(Benzene-d6 often provides better resolution for Tacrolimus rotamers).[1]
e Acquire

NMR (min 600 MHz) and COSY/NOESY.

 Verify the loss of the original C8 coupling pattern and appearance of the new epimeric
pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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